molecular formula C16H18N2 B2757257 2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034375-72-7

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2757257
CAS No.: 2034375-72-7
M. Wt: 238.334
InChI Key: BNSGIKDVOFPJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyridine and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can exhibit a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

Some pyridine derivatives have been shown to exhibit antimicrobial activity and can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can exhibit different effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline at different dosages in animal models are not well studied. It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which can be further reacted with various reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-(Pyridin-2-yl)pyrimidine and other pyridine-based heterocycles.

    Tetrahydroisoquinoline derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline and its substituted derivatives.

Uniqueness

2-(1-(Pyridin-4-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined pyridine and tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(1-pyridin-4-ylethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-13(14-6-9-17-10-7-14)18-11-8-15-4-2-3-5-16(15)12-18/h2-7,9-10,13H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSGIKDVOFPJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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